REACTION_CXSMILES
|
CC(C[NH:5][C:6](/[CH:8]=[CH:9]/[CH:10]=[CH:11]/C1C=CC2OCOC=2C=1)=O)C.[O:21]1[C:25]2[CH:26]=[CH:27][C:28]([CH2:30][CH2:31][C:32]([OH:34])=O)=[CH:29][C:24]=2[O:23][CH2:22]1.N1CCCCC1.C(N(CC)CC)C.CS(Cl)(=O)=O>ClCCl>[O:21]1[C:25]2[CH:26]=[CH:27][C:28]([CH2:30][CH2:31][C:32]([N:5]3[CH2:6][CH2:8][CH2:9][CH2:10][CH2:11]3)=[O:34])=[CH:29][C:24]=2[O:23][CH2:22]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CNC(=O)/C=C/C=C/C=1C=CC2=C(C1)OCO2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC(=C2)CCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC(=C2)CCC(=O)O
|
Name
|
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for further 30 min at 0° C
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at 0° C. and 1 h at room temperature
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
was then washed with 5% HCl (3×100 ml), saturated aqueous NaHCO3 (3×100 ml) and water (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction was dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)CCC(=O)N2CCCCC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |